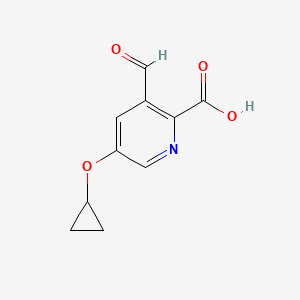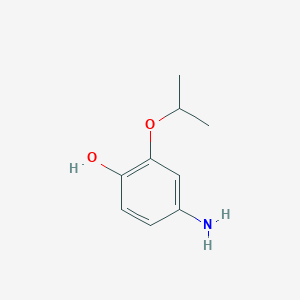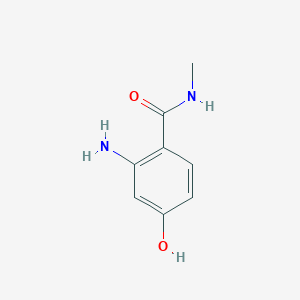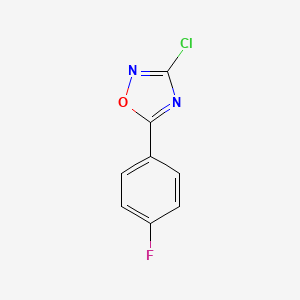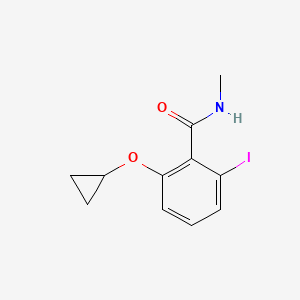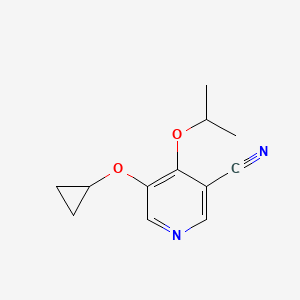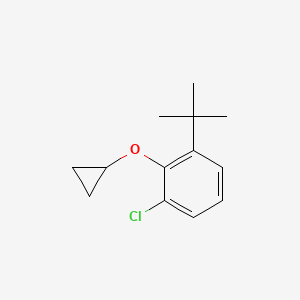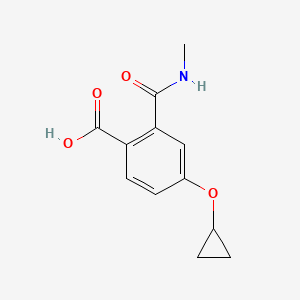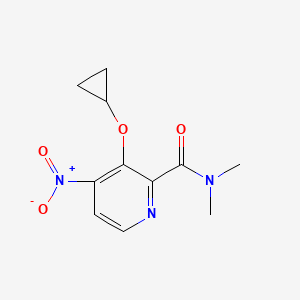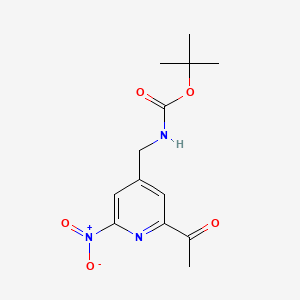
Tert-butyl (2-acetyl-6-nitropyridin-4-YL)methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2-acetyl-6-nitropyridin-4-YL)methylcarbamate typically involves the reaction of tert-butyl carbamate with 2-acetyl-6-nitropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are scaled up using industrial-grade reagents and equipment. The process would involve stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (2-acetyl-6-nitropyridin-4-YL)methylcarbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation of the acetyl group would produce a carboxylic acid.
Applications De Recherche Scientifique
Tert-butyl (2-acetyl-6-nitropyridin-4-YL)methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Tert-butyl (2-acetyl-6-nitropyridin-4-YL)methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl (6-acetyl-4-nitropyridin-2-YL)methylcarbamate: Similar in structure but differs in the position of the acetyl and nitro groups.
Tert-butyl (2-((5-nitropyridin-2-yl)thio)ethyl)carbamate: Contains a thioether linkage instead of a direct carbon-nitrogen bond.
Tert-butyl 4-(6-nitropyridin-2-yl)piperazine-1-carboxylate: Features a piperazine ring instead of a pyridine ring.
Uniqueness
Tert-butyl (2-acetyl-6-nitropyridin-4-YL)methylcarbamate is unique due to its specific arrangement of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted research applications and the development of specialized compounds.
Propriétés
Formule moléculaire |
C13H17N3O5 |
|---|---|
Poids moléculaire |
295.29 g/mol |
Nom IUPAC |
tert-butyl N-[(2-acetyl-6-nitropyridin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C13H17N3O5/c1-8(17)10-5-9(6-11(15-10)16(19)20)7-14-12(18)21-13(2,3)4/h5-6H,7H2,1-4H3,(H,14,18) |
Clé InChI |
QYSDBKIVALDDSL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC(=CC(=C1)CNC(=O)OC(C)(C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


